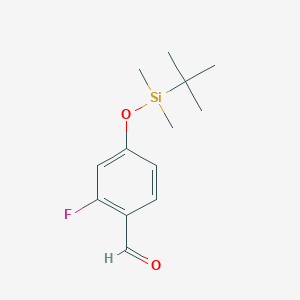
4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde is an organic compound with the molecular formula C13H20O2SiF. It is a derivative of benzaldehyde, where the hydrogen atom in the para position is replaced by a tert-butyldimethylsilyloxy group, and the ortho position is substituted with a fluorine atom. This compound is often used in organic synthesis due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde typically involves the protection of the hydroxyl group of 4-hydroxy-2-fluorobenzaldehyde with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Protection Step:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: 4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzoic acid
Reduction: 4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to a primary alcohol by the addition of hydrogen atoms. The tert-butyldimethylsilyloxy group provides steric protection and enhances the stability of the compound during these reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
- 4-((tert-Butyldimethylsilyl)oxy)aniline
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde is unique due to the presence of both the tert-butyldimethylsilyloxy group and the fluorine atom. The tert-butyldimethylsilyloxy group provides steric protection and enhances stability, while the fluorine atom introduces unique electronic properties that can influence the reactivity and selectivity of the compound in various chemical reactions.
Propiedades
Fórmula molecular |
C13H19FO2Si |
|---|---|
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-7-6-10(9-15)12(14)8-11/h6-9H,1-5H3 |
Clave InChI |
SHBUACBQPLOMKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



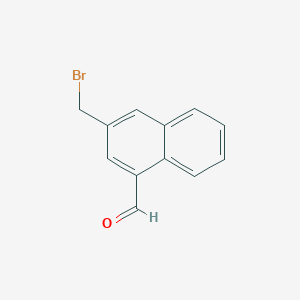
![[1]Benzothieno[3,2-b]quinolin-11(5H)-one](/img/structure/B15066420.png)

![7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid](/img/structure/B15066428.png)

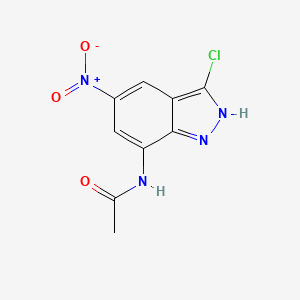
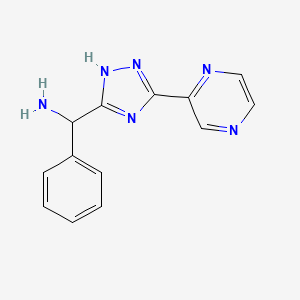

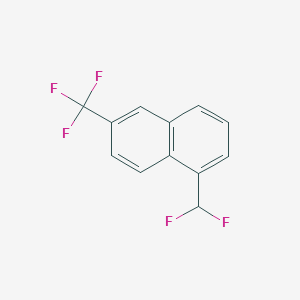
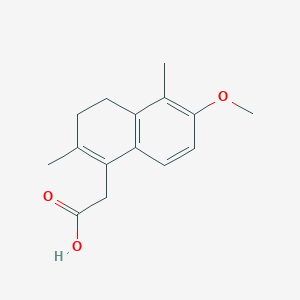
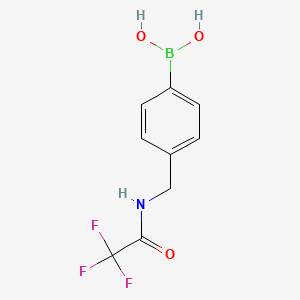
![2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15066470.png)
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15066475.png)
